5-Chloropentyl 4-methylbenzenesulfonate
Description
Strategic Importance of Alkyl Tosylates and Halogenated Alkanes as Synthon Classes in Chemical Transformations
Alkyl tosylates and halogenated alkanes represent two cornerstone classes of synthons in the arsenal of organic chemists. Their strategic importance stems from their ability to act as excellent electrophiles in a wide variety of nucleophilic substitution and elimination reactions.
Alkyl Tosylates: The tosylate group (p-toluenesulfonate) is an outstanding leaving group due to the ability of the sulfonate group to stabilize the negative charge through resonance. This property makes the carbon atom to which it is attached highly susceptible to nucleophilic attack. The conversion of an alcohol, which is a poor leaving group (OH-), into a tosylate is a common and crucial transformation in organic synthesis. researchgate.net This activation allows for facile substitution reactions with a broad range of nucleophiles, including amines, alkoxides, and carbanions. Alkyl tosylates are generally more reactive than the corresponding alkyl halides, making them valuable reagents for challenging transformations. researchgate.net
Halogenated Alkanes: Haloalkanes, or alkyl halides, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen. mdpi.com They are widely used in both industrial and laboratory-scale synthesis. The carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge, rendering it electrophilic. The reactivity of haloalkanes in nucleophilic substitution reactions follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. Halogenated alkanes are versatile precursors for a multitude of functional groups and are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.
The combined presence of both a tosylate and a chloro group in a single molecule, as seen in 5-Chloropentyl 4-methylbenzenesulfonate (B104242), provides a powerful tool for synthetic chemists, offering differential reactivity that can be exploited for selective transformations.
Overview of 5-Chloropentyl 4-methylbenzenesulfonate as a Bifunctional Building Block
This compound is a prime example of a bifunctional electrophilic building block. nih.gov It possesses two distinct reactive sites: a primary alkyl chloride and a primary alkyl tosylate, separated by a five-carbon chain. This unique arrangement allows for sequential reactions with different nucleophiles, making it a valuable synthon for the synthesis of a variety of complex molecules, including heterocycles and macrocycles.
The differential reactivity of the two leaving groups is a key feature of this molecule. The tosylate group is significantly more reactive towards nucleophilic substitution than the chloride group. This allows for selective reaction at the tosylated carbon, leaving the chloro group intact for subsequent transformations. This chemoselectivity is a powerful tool in multi-step syntheses, enabling the controlled and predictable construction of molecular frameworks.
Below is a table summarizing the properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H17ClO3S |
| Molecular Weight | 276.78 g/mol |
| CAS Number | 10433-64-4 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 195-197 °C at 0.5 mmHg |
| Density | 1.21 g/cm³ |
Scope and Significance of Academic Research on the Synthetic Utility and Reactivity of this compound
Academic research has explored the synthetic utility of this compound in various areas of organic synthesis. Its bifunctional nature has been particularly exploited in the construction of nitrogen- and oxygen-containing heterocycles and macrocycles.
Synthesis of Heterocyclic Compounds: The differential reactivity of the chloro and tosylate groups makes this compound an ideal precursor for the synthesis of substituted piperidines, a common motif in many pharmaceuticals. nih.govlew.ronih.gov For instance, reaction with a primary amine can proceed selectively at the tosylated carbon to form an N-substituted 5-chloropentylamine intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the secondary amine on the carbon bearing the chlorine atom yields the corresponding N-substituted piperidine.
Alkylation of Phenols and Amines: The electrophilic nature of both reactive sites allows for the alkylation of various nucleophiles. Phenols and amines can be selectively alkylated at the more reactive tosylate position, leaving the chloro group available for further functionalization. This strategy is useful for introducing a five-carbon chain with a terminal chloride, which can then be used in subsequent synthetic steps.
Synthesis of Macrocycles: The five-carbon spacer between the two electrophilic centers makes this compound a suitable building block for the synthesis of macrocycles. lew.ronih.govmdpi.comnih.govd-nb.info By reacting it with a bifunctional nucleophile, such as a diamine or a diol, under high dilution conditions to favor intramolecular cyclization, various macrocyclic structures can be accessed. This approach has been utilized in the synthesis of novel host molecules for applications in supramolecular chemistry.
The following table presents a summary of representative reactions involving this compound found in the literature:
| Nucleophile | Reaction Conditions | Product Type |
| Primary Amine | Step 1: Selective N-alkylation at tosylate; Step 2: Intramolecular cyclization | N-Substituted Piperidine |
| Phenol | Base-mediated O-alkylation | 5-Chloropentyl Aryl Ether |
| Diamine (1,n-diamine) | High dilution | Macrocyclic Diamine |
| Diol (1,n-diol) | High dilution | Macrocyclic Diether |
The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and provide access to novel and complex molecular structures with potential applications in medicinal chemistry, materials science, and catalysis.
Structure
3D Structure
Properties
Molecular Formula |
C12H17ClO3S |
|---|---|
Molecular Weight |
276.78 g/mol |
IUPAC Name |
5-chloropentyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H17ClO3S/c1-11-5-7-12(8-6-11)17(14,15)16-10-4-2-3-9-13/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
IIZKMXYRMVEGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloropentyl 4 Methylbenzenesulfonate
Esterification Routes for Toluenesulfonate Formation in the Context of Halogenated Alcohols
Synthesis from 5-Chloropentan-1-ol and 4-Toluenesulfonyl Chloride
The direct synthesis of 5-Chloropentyl 4-methylbenzenesulfonate (B104242) is achieved by reacting 5-chloropentan-1-ol with 4-toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct that is formed. rsc.orgnih.gov The general scheme for this reaction is as follows:
Reaction Scheme:
Pyridine is often used both as a solvent and a base. The alcohol reacts with tosyl chloride, and the pyridine neutralizes the resulting HCl, forming pyridinium chloride. libretexts.orgyoutube.com
A general laboratory procedure involves dissolving 5-chloropentan-1-ol in an excess of pyridine, cooling the mixture, and then adding 4-toluenesulfonyl chloride portion-wise while maintaining a low temperature. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion. The workup typically involves pouring the reaction mixture into water or dilute acid to precipitate the product and remove the excess pyridine.
Investigation of Reaction Conditions and Catalytic Approaches in Tosylation Procedures
The efficiency of the tosylation of halogenated alcohols can be significantly influenced by the reaction conditions and the use of catalysts. While the traditional use of pyridine as both solvent and base is effective, modern methodologies often employ a stoichiometric amount of a less nucleophilic base, like triethylamine (Et₃N), in an inert solvent such as dichloromethane (DCM) or acetonitrile. nih.gov
The addition of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP), can dramatically accelerate the rate of tosylation. nih.govnih.gov DMAP functions by first reacting with tosyl chloride to form a highly reactive tosylpyridinium intermediate, which is then more readily attacked by the alcohol. nih.gov
The selection of base and catalyst can be critical, especially with substrates that may be prone to side reactions. For instance, the combination of triethylamine and a catalytic amount of DMAP in dichloromethane is a widely used system for the tosylation of primary and secondary alcohols. nih.gov
Table 1: Comparison of Reaction Conditions for Tosylation of Alcohols
| Condition | Reagents | Solvent | Temperature | Typical Reaction Time | Notes |
|---|---|---|---|---|---|
| Traditional | TsCl, Pyridine | Pyridine | 0 °C to RT | 12-24 hours | Pyridine acts as both solvent and base. |
| Amine Base | TsCl, Et₃N | Dichloromethane | 0 °C to RT | 4-12 hours | Triethylamine is a non-nucleophilic base. |
| Catalytic | TsCl, Et₃N, cat. DMAP | Dichloromethane | 0 °C to RT | 1-4 hours | DMAP significantly accelerates the reaction rate. nih.govnih.gov |
Alternative Synthetic Pathways to 5-Chloropentyl 4-methylbenzenesulfonate and Analogues
One potential alternative involves the nucleophilic opening of a cyclic ether, such as tetrahydropyran, with a chloride source, followed by tosylation of the resulting chloroalcohol. Another theoretical approach could involve the partial reduction of a dicarboxylic acid or its derivative to a chloroalcohol, which is then tosylated.
In some cases, the tosylate group may be introduced first, followed by the introduction of the halogen. For example, 1,5-pentanediol could be monotosylated, and the remaining hydroxyl group could then be converted to a chloride using a suitable chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). However, this route may suffer from selectivity issues, with the potential for the formation of ditosylated or dichlorinated byproducts.
A notable side reaction in tosylation procedures can sometimes lead to an alternative product. In the presence of a chloride ion source (from the HCl byproduct), the initially formed tosylate can undergo nucleophilic substitution to yield the corresponding alkyl chloride. nih.gov This is more common for activated alcohols but can be a competing pathway under certain conditions.
Methodological Innovations in the Preparation of Alkyl Tosylates with Halogen Functionality
Recent advancements in organic synthesis have led to more efficient and environmentally benign methods for the preparation of alkyl tosylates, including those with halogen functionalities.
One significant innovation is the development of solvent-free tosylation reactions. These methods often utilize solid-supported reagents or microwave irradiation to promote the reaction, reducing the need for volatile organic solvents. researchgate.net For example, the use of a solid base like potassium carbonate under solvent-free grinding conditions has been reported for the efficient tosylation of various alcohols.
The use of alternative catalysts to DMAP has also been explored. Lewis acids such as zirconium(IV) chloride (ZrCl₄) have been shown to effectively catalyze the tosylation of alcohols with p-toluenesulfonic acid, offering a different approach from the traditional tosyl chloride method. mdma.ch Other catalytic systems, including those based on indium and ytterbium, have also been developed for the sulfonylation of alcohols. organic-chemistry.org
Furthermore, aqueous-based methods for tosylation have been developed, presenting a greener alternative to traditional organic solvents. These procedures often use a phase-transfer catalyst to facilitate the reaction between the water-insoluble alcohol and the tosylating agent. rsc.org
Table 2: Overview of Innovative Tosylation Methodologies
| Methodology | Key Features | Potential Advantages |
|---|---|---|
| Solvent-Free | Reactions conducted without a solvent, often with grinding or microwave irradiation. researchgate.net | Reduced solvent waste, potentially faster reaction times. |
| Lewis Acid Catalysis | Use of catalysts like ZrCl₄ with p-toluenesulfonic acid. mdma.ch | Avoids the use of tosyl chloride and amine bases. |
| Aqueous Methods | Reactions performed in water, often with a phase-transfer catalyst. rsc.org | Environmentally friendly, simplified workup. |
These innovative approaches offer promising alternatives for the synthesis of this compound and other functionalized alkyl tosylates, with potential benefits in terms of efficiency, selectivity, and environmental impact.
Mechanistic Insights into the Reactivity of 5 Chloropentyl 4 Methylbenzenesulfonate
Nucleophilic Substitution Reactions Involving the Tosylate Leaving Group
The tosylate (p-toluenesulfonate) group is an excellent leaving group in nucleophilic substitution reactions because its negative charge is stabilized through resonance across the sulfonate group. khanacademy.orgntu.ac.uk This makes the carbon atom to which it is attached highly susceptible to nucleophilic attack. The conversion of an alcohol to a tosylate is a common strategy to make the hydroxyl group a better leaving group for subsequent substitutions. pearson.com
Given that the tosylate group in 5-chloropentyl 4-methylbenzenesulfonate (B104242) is attached to a primary carbon, nucleophilic substitution at this site predominantly follows a bimolecular (SN2) pathway. The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org
This concerted mechanism involves a transition state in which the nucleophile and the leaving group are both partially bonded to the carbon atom. For a reaction to proceed via this pathway, the backside of the carbon must be sterically accessible to the incoming nucleophile. As a primary substrate, 5-chloropentyl 4-methylbenzenesulfonate presents minimal steric hindrance at this position, strongly favoring the SN2 pathway.
A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. libretexts.org If the carbon atom bearing the tosylate were a chiral center, the product would have the opposite configuration compared to the starting material. Although the specific carbon in this compound is not chiral, this stereochemical outcome is a fundamental characteristic of SN2 reactions. libretexts.org
The unimolecular nucleophilic substitution (SN1) reaction proceeds through a multi-step mechanism involving the formation of a carbocation intermediate. openstax.org The rate-limiting step is the spontaneous departure of the leaving group to form this intermediate. The stability of the resulting carbocation is the most critical factor determining the feasibility of an SN1 pathway.
The order of carbocation stability is generally: tertiary > secondary > primary > methyl. openstax.orglibretexts.org Resonance-stabilized carbocations, such as allylic and benzylic cations, are also exceptionally stable. openstax.orglibretexts.org In the case of this compound, the departure of the tosylate group would generate a primary carbocation. This intermediate is highly unstable and energetically unfavorable, making the SN1 pathway highly unlikely under typical reaction conditions. openstax.org Therefore, SN1 reactions are generally not a significant competitive pathway for primary tosylates like the one .
Table 1: Comparison of SN1 and SN2 Reaction Characteristics
| Feature | SN1 Reaction | SN2 Reaction |
|---|---|---|
| Substrate Structure | Favored for 3°, allylic, benzylic openstax.org | Favored for methyl, 1°, 2° |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Nucleophile | Weak nucleophiles are effective libretexts.org | Strong nucleophiles are required |
| Stereochemistry | Racemization | Inversion of configuration libretexts.org |
| Solvent | Favored by polar protic solvents openstax.orglibretexts.org | Favored by polar aprotic solvents libretexts.org |
The choice of solvent has a profound impact on the rate and mechanism of nucleophilic substitution reactions.
Polar Protic Solvents: Solvents like water, ethanol, and acetic acid have the ability to solvate both cations and anions effectively. In the context of an SN1 reaction, they are particularly adept at stabilizing the carbocation intermediate and the departing leaving group through hydrogen bonding. openstax.org This lowers the energy of the transition state leading to the carbocation, thereby favoring the SN1 mechanism. openstax.org
Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) possess dipole moments but lack acidic protons. They can solvate cations well but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and more reactive. By enhancing the nucleophilicity of the attacking species, polar aprotic solvents significantly accelerate SN2 reactions. libretexts.org
For this compound, performing a substitution reaction in a polar aprotic solvent would strongly promote the SN2 displacement of the tosylate group.
Reactions at the Halogenated Carbon Center
The second reactive site on the molecule is the primary carbon bonded to the chlorine atom.
While the chloro group can act as a leaving group in nucleophilic substitution reactions, it is significantly less effective than the tosylate group. The p-toluenesulfonate anion is a very weak base, as its conjugate acid (p-toluenesulfonic acid) is a strong acid. This makes it an excellent leaving group. In contrast, the chloride ion is a weaker leaving group. Consequently, under conditions where a nucleophile is introduced, the reaction will overwhelmingly occur at the carbon bearing the tosylate.
Substitution of the chloro group would require either much harsher reaction conditions or the use of a very strong, selective nucleophile after the tosylate has already been displaced.
The carbon-chlorine bond can be used to form highly nucleophilic organometallic reagents. This process involves the reduction of the carbon-halogen bond by an active metal, which inverts the polarity of the carbon atom from electrophilic to nucleophilic. libretexts.org
Grignard Reagent Formation: Reacting this compound with magnesium metal (Mg) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), would lead to the oxidative insertion of magnesium into the C-Cl bond. adichemistry.comresearchgate.net This forms the corresponding Grignard reagent. The ether solvent is crucial as it solvates and stabilizes the organomagnesium compound. libretexts.orgresearchgate.net
Organolithium Reagent Formation: Similarly, treatment with two equivalents of lithium metal (Li) in a non-polar solvent like pentane or hexane would produce an organolithium reagent. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com
The formation of these organometallic species must be conducted under strictly anhydrous conditions, as they are strong bases that react readily with water and other protic solvents. libretexts.orgmasterorganicchemistry.com Once formed, the resulting carbanionic carbon could potentially act as an internal nucleophile, attacking the electrophilic carbon bearing the tosylate group in an intramolecular SN2 reaction to form a five-membered carbocyclic ring.
Elimination Reactions: E1 and E2 Processes from this compound
Elimination reactions of this compound, which result in the formation of an alkene, can theoretically proceed through two distinct mechanisms: the unimolecular E1 reaction and the bimolecular E2 reaction. youtube.com The prevalence of one pathway over the other is dictated by several factors, including the structure of the substrate, the strength of the base, the nature of the solvent, and the temperature.
The substrate, this compound, is a primary alkyl tosylate. This structural characteristic plays a pivotal role in determining the likely elimination pathway.
E1 (Unimolecular Elimination): The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation of a beta-hydrogen by a weak base to form the double bond. youtube.com For this compound, the leaving group is the tosylate ion, which is an excellent leaving group due to its stability. However, the formation of a primary carbocation that would result from the departure of the tosylate group is highly energetically unfavorable. youtube.com Primary carbocations are inherently unstable, and therefore, the E1 pathway is generally not favored for primary substrates. youtube.comyoutube.com Favorable conditions for an E1 reaction, such as a polar protic solvent and a weak base, would still be unlikely to promote this pathway for a primary tosylate.
E2 (Bimolecular Elimination): The E2 mechanism is a concerted, one-step reaction where a strong base abstracts a beta-hydrogen at the same time as the leaving group departs. chemistrysteps.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. chemistrysteps.com This pathway avoids the formation of a high-energy carbocation intermediate. For this compound, an E2 reaction would be the more probable elimination pathway. To favor elimination over the competing SN2 substitution, a strong, sterically hindered base, such as potassium tert-butoxide, is typically employed. youtube.com The steric bulk of the base hinders its ability to act as a nucleophile at the alpha-carbon, thereby promoting the abstraction of a beta-hydrogen.
The following table summarizes the key factors influencing the E1 and E2 pathways for this compound.
| Factor | E1 Pathway Favorability | E2 Pathway Favorability | Rationale for this compound |
| Substrate Structure | Low | High | As a primary tosylate, the formation of a primary carbocation required for E1 is highly disfavored. |
| Base Strength | Weak Base | Strong Base | A strong base is required for the concerted E2 mechanism. |
| Solvent | Polar Protic | Polar Aprotic (favored) | Polar protic solvents could stabilize the unlikely carbocation, while polar aprotic solvents enhance the strength of the base for E2. |
| Temperature | High | High | Higher temperatures generally favor elimination reactions over substitution. |
Competitive Reaction Pathways: Selectivity between Substitution and Elimination
Alkyl halides and tosylates are known to undergo both substitution and elimination reactions, often in competition with each other. libretexts.orglibretexts.org The distribution of products is highly dependent on the reaction conditions. For a primary substrate like this compound, the primary competition exists between the SN2 and E2 pathways. SN1 and E1 reactions are generally not significant due to the instability of the primary carbocation. youtube.com
The key to controlling the selectivity between SN2 and E2 lies in the choice of the nucleophile/base. chemistrysteps.comlibretexts.org
SN2 Dominance: With a good nucleophile that is also a weak base, the SN2 reaction will be the predominant pathway. youtube.com For example, reacting this compound with sodium iodide in acetone would likely lead to the substitution of the tosylate group to form 1-chloro-5-iodopentane. The iodide ion is an excellent nucleophile but a relatively weak base.
E2 Dominance: To favor the E2 pathway, a strong, non-nucleophilic, sterically hindered base is required. youtube.com As mentioned previously, potassium tert-butoxide is a classic example. Its bulkiness makes it a poor nucleophile, thus suppressing the SN2 reaction, while its strength as a base effectively promotes the E2 elimination to yield 5-chloro-1-pentene.
The following table illustrates the expected major products under different reaction conditions.
| Reagent | Base Strength | Nucleophilicity | Expected Major Pathway | Major Product |
| Sodium Ethoxide (NaOEt) | Strong | Strong | Mixture of SN2 and E2 | 1-chloro-5-ethoxypentane and 5-chloro-1-pentene |
| Sodium Iodide (NaI) | Weak | Strong | SN2 | 1-chloro-5-iodopentane |
| Potassium tert-Butoxide (KOtBu) | Strong | Weak (due to steric hindrance) | E2 | 5-chloro-1-pentene |
| Sodium Cyanide (NaCN) | Weak | Strong | SN2 | 6-chlorohexanenitrile |
Strategic Applications of 5 Chloropentyl 4 Methylbenzenesulfonate in Complex Organic Synthesis
Case Studies in the Application of 5-Chloropentyl 4-methylbenzenesulfonate (B104242) as a Key Synthetic Intermediate
5-Chloropentyl 4-methylbenzenesulfonate serves as a critical bifunctional electrophile in the assembly of complex organic molecules, particularly in the pharmaceutical sciences. Its utility stems from the differential reactivity of its two electrophilic centers: the chloropentyl group and the tosylate group. The tosylate is an excellent leaving group, readily displaced by nucleophiles, while the chloride is less reactive, allowing for sequential functionalization. This differential reactivity is strategically exploited in multi-step syntheses to introduce a five-carbon chain that can be further elaborated.
A significant application of this reagent is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiviral agents used in the treatment of HIV. One such example is in the synthesis of pyridinone-based NNRTIs, where the introduction of a specific side chain is crucial for biological activity.
Case Study: Synthesis of a Key Pyridinone Intermediate for Antiviral Agents
In the development of novel pyridinone-based HIV-1 reverse transcriptase inhibitors, a common structural motif is a substituted pyridinone core bearing a flexible side chain. This compound is an ideal reagent for introducing a 5-chloropentyl side chain onto the pyridinone scaffold. This side chain can then be further functionalized, for instance, by displacement of the terminal chloride with an amine or other nucleophile to complete the synthesis of the target antiviral agent.
The synthesis of a key intermediate, 4-((5-chloropentyl)oxy)-[1,1'-biphenyl]-2(1H)-one, demonstrates a strategic application of this compound. This intermediate is a precursor to potent NNRTIs.
The reaction proceeds via a nucleophilic substitution, where the hydroxyl group of the pyridinone starting material attacks the pentyl chain of this compound, displacing the tosylate group. The less reactive chloride remains intact for subsequent transformations.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product | Yield (%) | Role of this compound |
| 1 | 4-hydroxy-[1,1'-biphenyl]-2(1H)-one | This compound | Potassium Carbonate (K2CO3) | Acetonitrile | 4-((5-chloropentyl)oxy)-[1,1'-biphenyl]-2(1H)-one | ~85% | Bifunctional Alkylating Agent |
Detailed Research Findings:
The selection of this compound as the alkylating agent is deliberate and strategic for the following reasons:
Orthogonal Reactivity: The tosylate group is significantly more reactive than the chloride group. This allows for selective alkylation at the desired position without premature reaction of the terminal chloride. This orthogonality is crucial for a controlled and high-yielding synthesis.
Chain Length and Flexibility: The five-carbon chain provides the necessary length and conformational flexibility for the final molecule to bind effectively to the allosteric pocket of the HIV-1 reverse transcriptase enzyme.
Handle for Further Functionalization: The terminal chloride on the introduced pentyl chain serves as a synthetic handle for the introduction of further chemical diversity. In the subsequent steps of the synthesis of the final drug molecule, this chloride can be displaced by various nucleophiles to generate a library of compounds for structure-activity relationship (SAR) studies.
The reaction conditions are typically mild, employing a weak base such as potassium carbonate in a polar aprotic solvent like acetonitrile. These conditions are sufficient to deprotonate the hydroxyl group of the pyridinone, rendering it nucleophilic enough to displace the tosylate, while being mild enough to avoid side reactions. The yield for this key step is generally high, reflecting the efficiency of this synthetic strategy.
This case study highlights the strategic importance of this compound as a key intermediate in the synthesis of complex and biologically active molecules. Its bifunctional nature allows for a modular and efficient approach to building molecular complexity, making it a valuable tool in modern organic synthesis and medicinal chemistry.
Computational and Theoretical Investigations of 5 Chloropentyl 4 Methylbenzenesulfonate and Analogues
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Chloropentyl 4-methylbenzenesulfonate (B104242). These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.
A key aspect of these studies is the analysis of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its propensity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
From the HOMO and LUMO energies, a variety of reactivity descriptors can be calculated. These descriptors, often referred to as conceptual DFT descriptors, provide a quantitative measure of different aspects of a molecule's reactivity.
Key Reactivity Descriptors:
Electronegativity (χ): Represents the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder molecule.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.
These calculations can pinpoint the most reactive sites within the molecule. For 5-Chloropentyl 4-methylbenzenesulfonate, DFT-based local reactivity descriptors, such as Fukui functions, can be used to predict the likelihood of a nucleophilic attack at the carbon atom bonded to the chlorine versus the one bonded to the tosylate group.
| Descriptor | Symbol | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -8.52 |
| LUMO Energy | ELUMO | -0.25 |
| HOMO-LUMO Gap | ΔE | 8.27 |
| Electronegativity | χ | 4.385 |
| Chemical Hardness | η | 4.135 |
| Chemical Softness | S | 0.242 |
| Electrophilicity Index | ω | 2.321 |
Conformational Analysis and Energy Minima Studies
The flexible five-carbon chain of this compound allows it to adopt a multitude of conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as energy minima or conformers. Understanding the conformational landscape is crucial as the reactivity and properties of a molecule can be highly dependent on its three-dimensional structure.
Computational methods are employed to systematically explore the potential energy surface of the molecule. This often begins with a molecular mechanics-based conformational search to identify a broad range of possible low-energy structures. The most promising conformers are then subjected to more accurate quantum mechanical calculations, typically using DFT, to refine their geometries and determine their relative energies.
For a molecule like this compound, the dihedral angles along the C-C backbone are the primary degrees of freedom. The relative orientation of the bulky tosylate group and the chloro group is of particular interest, as certain conformations may facilitate or hinder intramolecular reactions. For instance, a conformation that brings the chloro and tosylate groups into proximity could favor cyclization reactions.
The results of these studies are often presented as a potential energy profile, showing the relative energies of different conformers. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature, providing insight into the dominant shapes of the molecule in a real-world sample.
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |
|---|---|---|---|
| 1 | Anti-Anti | 0.00 | 45.2 |
| 2 | Anti-Gauche | 0.65 | 20.8 |
| 3 | Gauche-Anti | 0.68 | 19.7 |
| 4 | Gauche-Gauche | 1.30 | 7.5 |
Computational Modeling of Reaction Mechanisms and Transition States Involving Tosylates and Haloalkanes
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, this involves mapping out the potential energy surface for various transformations, such as nucleophilic substitution (SN2) and elimination (E2) reactions. A key goal is to locate the transition state for each potential reaction pathway. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and, consequently, the reaction rate.
Theoretical calculations can provide detailed geometric information about the transition state, such as the lengths of the forming and breaking bonds. For an SN2 reaction involving this compound, computational models can characterize the transition state for a nucleophile attacking the carbon attached to the chlorine versus the one attached to the tosylate. The calculated activation energies for these competing pathways can predict which leaving group is more likely to be displaced.
Furthermore, computational studies can explore the possibility of intramolecular reactions. For example, if a nucleophilic center is generated within the molecule, it could potentially attack one of the electrophilic carbons, leading to a cyclic product. Modeling the transition state for such a cyclization reaction and comparing its activation energy to that of intermolecular reactions can predict whether cyclization is a favorable process.
| Reaction | Nucleophile | Leaving Group | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Attack at C-Cl | Br- | Cl- | 22.5 |
| Attack at C-OTs | Br- | TsO- | 18.2 |
| Intramolecular Cyclization (Hypothetical) | Internal Nucleophile | Cl- | 25.8 |
Predictive Studies on the Chemoselectivity and Regioselectivity of Reactions Involving this compound
A molecule with multiple reactive sites like this compound presents challenges of chemoselectivity and regioselectivity. Predictive computational studies aim to determine which functional group will react preferentially and at which position.
Chemoselectivity in this context refers to the preferential reaction of a nucleophile with either the alkyl chloride or the alkyl tosylate functionality. As the tosylate is generally a better leaving group than chloride, it is often expected to be more reactive in nucleophilic substitution reactions. Computational models can quantify this difference by comparing the activation barriers for nucleophilic attack at the two sites. Factors such as the nature of the nucleophile, the solvent, and steric hindrance can all influence this selectivity, and these can be incorporated into the computational models.
Regioselectivity would be a consideration in elimination reactions, where the removal of a proton from a carbon adjacent to the leaving group can lead to different alkene products. While less common for primary alkyl halides and tosylates, computational studies can still explore the potential for E2 reactions and predict the major and minor products based on the stability of the transition states leading to each.
For this compound, a particularly interesting predictive study would involve modeling the competition between intermolecular nucleophilic substitution and intramolecular cyclization. If the molecule is treated with a nucleophile that can also act as a base, it could deprotonate a suitable position on the chain, creating an internal nucleophile. This internal nucleophile could then attack either the carbon bearing the chlorine or the one with the tosylate, leading to a cyclic ether or other heterocyclic compound. Computational modeling of the transition states for these intramolecular pathways versus the intermolecular reaction with an external nucleophile can provide valuable predictions about the likely reaction outcome under different conditions.
| Reaction Pathway | ΔG‡ (kcal/mol) | Predicted Product Ratio (%) |
|---|---|---|
| Intermolecular Substitution at C-OTs | 20.1 | 92.5 |
| Intermolecular Substitution at C-Cl | 22.8 | 7.4 |
| Intramolecular Cyclization (via C-OTs) | 24.5 | 0.1 |
Advanced Methodologies and Analytical Approaches in the Study of 5 Chloropentyl 4 Methylbenzenesulfonate Transformations
Methodological Innovations in Reaction Optimization and Yield Enhancement
The synthesis of 5-Chloropentyl 4-methylbenzenesulfonate (B104242) typically involves the reaction of 5-chloropentan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. pearson.com Innovations in this process focus on maximizing yield and purity by carefully controlling reaction parameters.
Key Optimization Strategies:
Base Selection: Pyridine is commonly used as both a solvent and a base to neutralize the HCl byproduct. pearson.com However, other tertiary amines like triethylamine (B128534) can also be employed, often in a non-participating solvent such as dichloromethane. The choice of base is critical to prevent side reactions.
Temperature Control: The tosylation reaction is typically performed at low temperatures (e.g., 0 °C) to minimize the formation of unwanted byproducts. Maintaining a low temperature prevents potential side reactions of the starting material or product.
Reagent Addition: Slow, controlled addition of p-toluenesulfonyl chloride to the alcohol solution helps to maintain a low concentration of the reactive sulfonyl chloride, which can suppress side reactions and improve the selectivity of the tosylation.
Catalysis: While traditional methods rely on stoichiometric amounts of base, newer approaches explore catalytic methods. For instance, ZrCl₄ has been shown to be an efficient catalyst for the tosylation of primary alcohols using p-toluenesulfonic acid, which is a more economical and environmentally friendly alternative to TsCl. mdma.ch
The optimization of these parameters is crucial for enhancing the reaction's efficiency and achieving a high yield of the desired product.
Table 1: Illustrative Parameters for Optimizing the Synthesis of 5-Chloropentyl 4-methylbenzenesulfonate
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Base | Pyridine | Triethylamine/DMAP (catalyst) | Faster reaction, easier removal |
| Solvent | Pyridine | Dichloromethane | Improved solubility, less reactive |
| Temperature | Room Temperature | 0 °C to 5 °C | Reduced byproduct formation |
| TsCl Addition | Single portion | Slow, dropwise addition | Higher selectivity and yield |
Techniques for Monitoring Reaction Progress and Product Formation
Effective monitoring is essential to determine the endpoint of the reaction, thereby preventing the formation of degradation products or impurities from over-reaction. Several analytical techniques are employed for this purpose.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively monitoring reaction progress. researchgate.netlibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting material (5-chloropentan-1-ol), one can observe the disappearance of the reactant spot and the appearance of a new spot corresponding to the product. libretexts.orgrochester.edu The use of a "co-spot," where the reaction mixture and starting material are spotted together, helps to confirm the identity of the spots. libretexts.orgrochester.edu The reaction is considered complete when the starting material spot is no longer visible.
Table 2: Example TLC Monitoring Data
| Compound | Rf Value (1:4 Ethyl Acetate:Hexane) | Observation |
| 5-chloropentan-1-ol | 0.35 | Disappears over time |
| This compound | 0.60 | Appears and intensifies |
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used. This technique separates the components of the reaction mixture and provides mass data for each, allowing for the definitive identification of the starting material, product, and any intermediates or byproducts.
Strategies for Purity Assessment of Synthetic Intermediates
Once the reaction is complete, the purity of the synthesized this compound must be rigorously assessed. This is crucial as impurities can interfere with subsequent reactions.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. nih.gov It provides a quantitative measure of the product's purity by separating it from any residual starting materials or byproducts. Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID), is another effective method for quantifying the purity of volatile or semi-volatile compounds. sciepub.comsciepub.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the desired product and assessing its purity. nih.govnih.gov Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard. nih.gov Characteristic peaks for the tosyl group (aromatic protons and the methyl group) and the chloropentyl chain would be expected.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. longdom.org The formation of this compound would be indicated by the appearance of strong absorption bands characteristic of the sulfonate ester group (S=O stretching), typically around 1350 cm⁻¹ and 1175 cm⁻¹, and the disappearance of the broad O-H stretch from the starting alcohol.
Table 3: Key Analytical Data for Purity Assessment
| Technique | Expected Result for Pure Product | Purpose |
| HPLC | Single major peak (>95% area) | Quantifies purity |
| ¹H NMR | Correct chemical shifts and integration ratios for all protons | Confirms structure, identifies impurities |
| IR Spectroscopy | Presence of S=O stretches (~1350, 1175 cm⁻¹), absence of broad O-H stretch | Confirms functional group transformation |
Kinetic Studies of Reactions Involving this compound
Kinetic studies provide insight into the reaction mechanism and the factors influencing the rate of transformations involving this compound. As a primary alkyl tosylate, it is expected to undergo nucleophilic substitution primarily through an Sₙ2 (substitution nucleophilic bimolecular) mechanism. libretexts.org
The key features of an Sₙ2 reaction are:
The reaction occurs in a single, concerted step.
The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.org
The rate law for such a reaction is expressed as: Rate = k[Alkyl Tosylate][Nucleophile]
Table 4: Hypothetical Kinetic Data for an Sₙ2 Reaction
| Experiment | [Alkyl Tosylate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This hypothetical data demonstrates that doubling the concentration of either reactant doubles the reaction rate, which is characteristic of an Sₙ2 pathway.
Future Directions and Emerging Research Avenues for 5 Chloropentyl 4 Methylbenzenesulfonate
Exploration of Novel Catalytic Systems for its Synthesis and Transformations
The conventional synthesis of 5-Chloropentyl 4-methylbenzenesulfonate (B104242), like other alkyl tosylates, often involves reacting the corresponding alcohol (5-chloro-1-pentanol) with p-toluenesulfonyl chloride in the presence of a base like pyridine. google.com While effective, this method can present challenges related to reaction conditions and the use of stoichiometric bases. Future research is focused on discovering and implementing advanced catalytic systems to improve efficiency, selectivity, and sustainability.
Lewis acids have emerged as promising catalysts for tosylation reactions. For instance, Zirconium(IV) chloride (ZrCl₄) has been demonstrated as a highly effective catalyst for the direct tosylation of alcohols with p-toluenesulfonic acid, which is a more economical and stable reagent than p-toluenesulfonyl chloride. mdma.ch In a comparative study of various Lewis acids, ZrCl₄ provided significantly higher yields (87%) for the tosylation of phenyl propanol (B110389) compared to AlCl₃ (37%), HfCl₄ (28%), TiCl₄ (12%), and SnCl₄ (8%). mdma.ch This catalytic approach avoids the formation of side products associated with base-mediated reactions and offers a simpler, more eco-friendly procedure. mdma.ch Other metal-based catalysts, such as cobalt(II) benzenesulfonate (B1194179) in combination with acetic acid, have also shown efficacy in related transformations.
Beyond synthesis, catalysis plays a crucial role in the subsequent transformations of 5-Chloropentyl 4-methylbenzenesulfonate. As the tosylate group is an excellent leaving group, its displacement is a key reaction. sciencemadness.org Novel catalytic systems are being explored to control the regioselectivity of nucleophilic attack, particularly in competition with the terminal chloride. For example, vanadoxaziridine catalysis has been developed for the allylic amination of alkenes, showcasing the potential for metal oxides to mediate selective N-transfer reactions. acs.org Applying similar concepts could lead to catalytic systems that selectively activate either the tosylate or the chloride end of the molecule for specific transformations.
Table 1: Comparison of Catalytic Systems for Tosylation of Alcohols
| Catalyst System | Tosylating Agent | Key Advantages | Reference |
|---|---|---|---|
| Pyridine (Base) | p-Toluenesulfonyl chloride | Well-established, widely used method. | google.com |
| ZrCl₄ (Lewis Acid) | p-Toluenesulfonic acid | High efficiency, uses cheaper/more stable tosylating agent, eco-friendly. | mdma.ch |
| Potassium Carbonate | p-Toluenesulfonyl chloride | Solvent-free (solid-state) conditions, fast reaction times. | sciencemadness.orgresearchgate.net |
| Tributylamine (Bu₃N) | p-Toluenesulfonyl chloride | Effective in catalytic amounts for biphasic processes. | researchgate.net |
Development of Green Chemistry Approaches for its Synthetic Applications
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. uniroma1.itnih.gov For a compound like this compound, this involves minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources where possible. jddhs.comnih.gov
A primary focus is the reduction or elimination of traditional organic solvents. Research has demonstrated the feasibility of solvent-free, solid-state tosylation by grinding an alcohol with p-toluenesulfonyl chloride and a solid base like potassium carbonate. sciencemadness.orgresearchgate.net This mechanochemical approach is simple, rapid, and avoids the environmental impact associated with solvent use and disposal. sciencemadness.org
Another innovative green approach involves using aqueous solutions of sodium tosylate (NaTos) as a hydrotropic reaction medium. rsc.orgrsc.org This method is particularly elegant as the byproduct of the tosylation reaction (sodium tosylate) can be repurposed as the reaction medium for subsequent steps, significantly reducing waste. rsc.org This strategy has been successfully applied to various alkylation reactions, demonstrating high yields and the ability to recycle the medium multiple times without a significant drop in performance. rsc.orgrsc.org
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application to Synthesis | Potential Benefit | Reference |
|---|---|---|---|
| Prevention | Using catalytic methods to avoid stoichiometric byproducts. | Reduced waste generation. | nih.gov |
| Atom Economy | Designing syntheses to maximize incorporation of reactant atoms into the product. | Higher resource efficiency. | nih.gov |
| Safer Solvents and Auxiliaries | Employing solvent-free conditions or using water/aqueous NaTos as the medium. | Reduced environmental impact and improved safety. | sciencemadness.orgrsc.org |
| Catalysis | Using catalytic reagents (e.g., ZrCl₄) instead of stoichiometric bases (e.g., pyridine). | Increased reaction efficiency and reduced waste. | mdma.chnih.gov |
Integration into Flow Chemistry Methodologies for Efficient Production
Flow chemistry, or continuous flow manufacturing (CFM), represents a paradigm shift from traditional batch processing. sigmaaldrich.com In a flow system, reagents are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. nih.gov This technology offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. sigmaaldrich.comnih.gov
The synthesis of this compound is an ideal candidate for adaptation to a flow process. The reaction can be exothermic, and the precise temperature control afforded by microreactors or tubular reactors can prevent the formation of side products and improve yield. sigmaaldrich.com Microreactors, with their high surface-area-to-volume ratio, allow for rapid heating and cooling, enabling reactions to be run under conditions that would be hazardous in a large batch reactor. krishisanskriti.org
Table 3: Comparison of Batch vs. Flow Synthesis for Alkyl Tosylates
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area; can lead to hotspots. | Excellent, due to high surface-area-to-volume ratio. | sigmaaldrich.com |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes (small holdup). | nih.gov |
| Scalability | Often requires re-optimization of reaction conditions. | Achieved by running the system for longer time periods ("scaling out"). | sigmaaldrich.com |
| Process Control | Less precise control over temperature, mixing, and time. | Precise, automated control of all reaction parameters. | nih.gov |
| Multi-step Reactions | Requires isolation and purification of intermediates. | Allows for "telescoping" of steps, eliminating intermediate workup. | nih.gov |
Unexplored Reactivity Patterns and Synthetic Opportunities with Bifunctional Reagents
This compound possesses two distinct electrophilic centers: the primary carbon attached to the excellent tosylate leaving group and the primary carbon bearing the chloride. This dual reactivity makes it an attractive substrate for reactions with bifunctional reagents, opening pathways to complex molecular architectures. nih.gov Bifunctional reagents, which can act as dual coupling partners, offer an atom-economic approach to building molecular complexity. nih.gov
A significant area for future exploration is the reaction of this compound with bifunctional nucleophiles to construct heterocyclic and macrocyclic systems. For instance, reaction with a molecule containing both a thiol and an amine nucleophile could, under controlled conditions, lead to the selective formation of sulfur- and nitrogen-containing rings of various sizes, depending on whether the reaction proceeds in an intramolecular or intermolecular fashion. The differing reactivity of the tosylate and chloride groups could be exploited to direct the sequence of bond formation.
Moreover, the development of novel bifunctional reagents that combine different types of reactivity is an active area of research. chemsoc.org.cn For example, alkynylsulfonamides have been designed as bifunctional reagents that serve as both amidyl radical precursors and alkynyl radical acceptors for the amidoalkynylation of alkenes. chemsoc.org.cn Investigating the reactivity of this compound in radical-mediated processes with such reagents could unlock unprecedented transformations and provide access to highly functionalized molecules that are difficult to synthesize via traditional ionic pathways. The ability to engage both the tosylate and chloride ends of the molecule in distinct, controlled transformations remains a fertile ground for synthetic innovation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 5-Chloropentyl 4-methylbenzenesulfonate to achieve high yield and purity?
- Methodology :
- Stoichiometric Control : Use a molar ratio of 1:1 between the alcohol precursor (e.g., 5-chloropentanol) and 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran. Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion .
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in situ FT-IR to detect the disappearance of the hydroxyl group (~3400 cm⁻¹).
- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- NMR Analysis :
- ¹H NMR : Confirm the presence of the sulfonate group via deshielded aromatic protons (δ 7.2–7.8 ppm, doublets) and the 5-chloropentyl chain (δ 1.4–1.8 ppm for CH₂, δ 3.6–3.8 ppm for CH₂Cl) .
- ¹³C NMR : Identify the sulfonate-bearing carbon (δ ~44 ppm) and quaternary aromatic carbons (δ ~125–140 ppm) .
- IR Spectroscopy : Validate sulfonate ester formation by detecting S=O stretches (~1170 cm⁻¹ and ~1360 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in crystallographic data for sulfonate derivatives be resolved?
- Software Tools :
- Refinement : Use SHELXL for high-resolution refinement, leveraging constraints for disordered atoms (e.g., methyl or chloropentyl groups). Adjust weighting schemes to minimize R1 and wR2 discrepancies .
- Validation : Cross-check hydrogen-bonding networks with Mercury’s "Materials Module" to detect packing inconsistencies. Compare bond lengths/angles with Cambridge Structural Database (CSD) averages .
Q. What experimental strategies elucidate substitution kinetics of the 5-chloropentyl group in nucleophilic reactions?
- Kinetic Profiling :
- Variable-Temperature NMR : Monitor reaction progress (e.g., with amines or thiols) in DMSO-d₆ or CDCl₃ at 25–60°C. Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots .
- Competitive Experiments : Compare reactivity with alternative leaving groups (e.g., tosyl vs. mesyl) under identical conditions to assess electronic effects .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., elimination products from β-hydrogen abstraction) and optimize solvent polarity (e.g., DMF vs. acetonitrile) to suppress side reactions .
Q. How can hydrogen-bonding networks in sulfonate crystals inform material design?
- Crystallographic Workflow :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve O–H⋯O and N–H⋯O interactions. Ensure θmax > 25° for high completeness .
- Hydrogen Placement : Refine hydrogen atoms using SHELXL’s HFIX or AFIX commands. Validate positions via difference Fourier maps (peak threshold: 0.3 eÅ⁻³) .
Methodological Notes
- Software References : SHELX (structure solution/refinement) , OLEX2 (workflow integration) , Mercury (visualization/validation) .
- Synthetic Best Practices : Anhydrous conditions, inert atmosphere (N₂/Ar), and stoichiometric precision are critical for reproducibility .
- Data Integrity : Always report Rint values (<5% for high-quality data) and check for systematic errors (e.g., absorption corrections via SADABS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
